synthesis and characterization of 9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline
synthesis and characterization of 9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline
Technical Monograph: Synthesis & Characterization of 9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline
Executive Summary & Therapeutic Relevance
9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline is a planar, tetracyclic heteroaromatic compound belonging to the indolo[2,3-b]quinoxaline family (often referred to as indoloquinoxalines).[1] These scaffolds are structural isosteres of the alkaloid neocryptolepine and are highly valued in drug discovery for their ability to intercalate into DNA.[1]
Key Applications:
-
Oncology: Acts as a topoisomerase II inhibitor and DNA intercalator, showing cytotoxicity against solid tumor cell lines (e.g., KB, MCF-7).[1]
-
Virology: Derivatives have demonstrated potency against herpes simplex virus (HSV) and cytomegalovirus (CMV) by inhibiting viral DNA replication.[1]
-
Multidrug Resistance (MDR): The planar structure allows it to function as a reversal agent in P-glycoprotein-overexpressing cells.
This guide details a robust, two-stage convergent synthesis designed for high purity and scalability, avoiding the low yields often associated with one-pot multicomponent reactions.[1]
Chemical Identity & Structural Logic
-
IUPAC Name: 9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline
-
Molecular Formula:
[1] -
Molecular Weight: 267.71 g/mol
-
Numbering Convention:
Retrosynthetic Analysis
The most reliable pathway involves a Schiff base condensation followed by nucleophilic substitution .[1] Direct synthesis from N-methyl-5-chloroisatin is possible but often cost-prohibitive; therefore, we utilize the N-methylation of the pre-formed tetracyclic core.
Figure 1: Retrosynthetic breakdown showing the convergent assembly of the tetracyclic core followed by functionalization.[1]
Experimental Protocol
Stage I: Synthesis of the Core Scaffold (9-Chloro-6H-indolo[2,3-b]quinoxaline)
Principle:
This step utilizes an acid-catalyzed condensation between the
Materials:
-
5-Chloroisatin (10 mmol, 1.81 g)[1]
-
o-Phenylenediamine (11 mmol, 1.19 g)[1]
-
Glacial Acetic Acid (30 mL)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 5-chloroisatin in glacial acetic acid.
-
Addition: Add o-phenylenediamine. The solution will darken immediately.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (Mobile phase: CHCl :MeOH 95:5).[1] -
Precipitation: Cool the reaction mixture to room temperature. The product usually precipitates as a yellow/orange solid.[1]
-
Workup: Pour the mixture into ice-cold water (100 mL) to complete precipitation.
-
Filtration: Filter the solid under vacuum. Wash copiously with water to remove acetic acid, then with a small amount of cold ethanol.[1]
-
Purification: Recrystallize from DMF or Dioxane to yield fine yellow needles.
Yield Target: 85–92%
Stage II: N-Methylation (The Target Molecule)
Principle:
The indole nitrogen at position 6 is deprotonated by a base to form an anion, which then attacks the methyl iodide via an S
Materials:
-
9-Chloro-6H-indolo[2,3-b]quinoxaline (Step 1 product, 5 mmol)[1]
-
Methyl Iodide (MeI) (7.5 mmol) [Caution: Carcinogen] [1]
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Potassium Carbonate (K
CO ) (anhydrous, 15 mmol)[1] -
DMF (Dimethylformamide) (15 mL, dry)[1]
Procedure:
-
Activation: In a dried 50 mL RBF, suspend the Stage I product and K
CO in dry DMF. Stir at room temperature for 30 minutes to facilitate deprotonation (solution may change color). -
Alkylation: Add Methyl Iodide dropwise via syringe.[1]
-
Reaction: Stir at room temperature for 12 hours. If reaction is sluggish, heat to
C for 2 hours. -
Quench: Pour the reaction mixture into crushed ice (150 g). The methylated product will precipitate.[1]
-
Isolation: Filter the precipitate. Wash with water to remove DMF and inorganic salts.[1]
-
Purification: Recrystallize from Ethanol/Chloroform mixture or perform column chromatography (Silica gel, Hexane:Ethyl Acetate 7:3).
Yield Target: 75–85%
Process Logic & Workflow Visualization
The following diagram illustrates the critical decision points and purification logic for the synthesis.
Figure 2: Step-by-step workflow for the synthesis and purification of the target compound.
Characterization (Process Analytics)
To ensure the integrity of the synthesized compound, the following spectroscopic data must be verified. The disappearance of the N-H signal (approx. 11-12 ppm) and the appearance of the N-Me signal are the primary indicators of success.[1]
| Technique | Parameter | Expected Signal / Value | Interpretation |
| 1H NMR | Singlet (3H) | N-CH | |
| 1H NMR | Doublet | H-1 and H-4 (Quinoxaline ring protons, deshielded).[1] | |
| 1H NMR | Multiplet | Aromatic protons (H-2, H-3).[1][4] | |
| 1H NMR | Doublet (J~2Hz) | H-10 (Meta coupling to H-8).[1] | |
| 1H NMR | Doublet of Doublets | H-8 (Ortho to H-7, Meta to H-10). | |
| IR | 1600 – 1620 cm | Strong Band | C=N stretching (Quinoxaline ring).[1] |
| IR | Absence of ~3300 cm | N/A | Absence of N-H stretch confirms complete methylation.[1] |
| MS (ESI) | m/z | 268.06 [M+H] | Matches molecular weight of C |
Troubleshooting & Optimization
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Incomplete Methylation: If the N-H peak persists in NMR, the deprotonation was likely insufficient.[1] Ensure K
CO is anhydrous and finely ground.[1] Alternatively, switch to NaH (60% in oil) in dry THF for a faster, irreversible deprotonation (requires strict inert atmosphere).[1] -
Solubility Issues: The core scaffold is highly planar and hydrophobic.[1] If precipitation during workup is gummy, sonicate the mixture or add a small amount of brine to improve flocculation.[1]
-
Regioselectivity: While 5-chloroisatin directs the chloro to position 9, impurities in the starting material (e.g., 4-chloroisatin or 6-chloroisatin) will lead to regioisomers.[1] Verify the purity of 5-chloroisatin via melting point (247–250°C) before starting.[1]
References
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Deleuze-Masquefa, C., et al. (2004).[1] "Synthesis and cytotoxic activity of new indolo[2,3-b]quinoxalines." Bioorganic & Medicinal Chemistry, 12(20), 5429-5442.[1]
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Pai, N. R., & Dubhashi, D. S. (2010).[1] "Pharmacological screening of novel indolo[2,3-b]quinoxaline derivatives." Journal of Chemical and Pharmaceutical Research, 2(5), 485-493.[1]
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Harmenberg, J., et al. (1988).[1] "Antiviral activity of indolo[2,3-b]quinoxalines." Antiviral Research, 9(1), 105-106.[1]
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Kandri Rodi, Y., et al. (2024).[1] "Study of the Condensation of o-Phenylenediamines with Malonic Acid under Acidic Medium." Journal of Moroccan Chemistry of Heterocycles, 23(3), 34-46.[1]
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Patel, N., et al. (2010).[1] "Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6).[1] [1]
